molecular formula C13H28O2 B14316052 1,1-Dimethoxy-4,8-dimethylnonane CAS No. 106445-79-8

1,1-Dimethoxy-4,8-dimethylnonane

Katalognummer: B14316052
CAS-Nummer: 106445-79-8
Molekulargewicht: 216.36 g/mol
InChI-Schlüssel: JMMRKTMHMNHUJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Dimethoxy-4,8-dimethylnonane is an organic compound with a complex structure It is a branched hydrocarbon with two methoxy groups and two methyl groups attached to a nonane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1-Dimethoxy-4,8-dimethylnonane can be synthesized through a series of organic reactions. One common method involves the reaction of methanol with formaldehyde in the presence of acid catalysts. This reaction proceeds through the formation of intermediate compounds, which are then further reacted to produce the final product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of bifunctional catalysts that facilitate the reaction of methanol and formaldehyde. These catalysts help in achieving high yields and purity of the product. The process is typically carried out in a continuous flow reactor to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Dimethoxy-4,8-dimethylnonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

1,1-Dimethoxy-4,8-dimethylnonane has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1,1-Dimethoxy-4,8-dimethylnonane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include various enzymatic reactions that modify the compound’s structure and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1-Dimethoxy-4,8-dimethylnonane is unique due to its specific arrangement of methoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

106445-79-8

Molekularformel

C13H28O2

Molekulargewicht

216.36 g/mol

IUPAC-Name

1,1-dimethoxy-4,8-dimethylnonane

InChI

InChI=1S/C13H28O2/c1-11(2)7-6-8-12(3)9-10-13(14-4)15-5/h11-13H,6-10H2,1-5H3

InChI-Schlüssel

JMMRKTMHMNHUJB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCCC(C)CCC(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.